molecular formula C6H12ClN3O2S B6249888 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 2413899-09-7

1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B6249888
CAS No.: 2413899-09-7
M. Wt: 225.7
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Description

1-(4-Methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole-derived compound featuring a methanesulfonyl (Ms) group at the 4-position of the pyrazole ring and a methyl group at the 1-position. The methanamine moiety is protonated as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or chemical applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The methanesulfonyl group may contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl group stabilizes the pyrazole ring conformation .

Properties

CAS No.

2413899-09-7

Molecular Formula

C6H12ClN3O2S

Molecular Weight

225.7

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The synthesis begins with the construction of the pyrazole core. A validated method involves reacting methylhydrazine with a 1,3-diketone precursor, such as ethyl acetoacetate, under acidic conditions (HCl, ethanol, reflux, 6–8 hours). This cyclocondensation yields 1-methyl-1H-pyrazole-4-carboxylate, which serves as the foundational structure.

Reaction Conditions:

ParameterValue
Temperature80–85°C (reflux)
SolventEthanol
CatalystHCl (2 equiv)
Yield72–78%

The methyl group at position 1 is introduced via methylhydrazine, while the ester at position 4 provides a handle for subsequent sulfonation.

Sulfonation at Position 4

The carboxylate group at position 4 is converted to a methanesulfonyl moiety through a two-step process:

  • Hydrolysis: The ester is hydrolyzed to a carboxylic acid using NaOH (2M, aqueous ethanol, 60°C, 3 hours).

  • Sulfonation: The carboxylic acid reacts with methanesulfonyl chloride (1.2 equiv) in the presence of triethylamine (2.5 equiv) in dichloromethane (0°C to room temperature, 12 hours).

Key Data:

  • Yield after hydrolysis: 89%

  • Yield after sulfonation: 68%

  • Characterization: 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 3.28 (s, 3H, SO2_2CH3_3), 2.41 (s, 3H, N-CH3_3).

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous diethyl ether at 0°C, resulting in precipitation of the hydrochloride salt. Recrystallization from ethanol/water (3:1) affords the final product as a white crystalline solid.

Salt Formation Data:

PropertyValue
Purity (HPLC)99.2%
Melting point198–201°C
1H NMR^1\text{H NMR}δ 8.12 (br s, 3H, NH3+_3^+Cl^-)

Mechanistic Insights and Challenges

Regioselectivity in Pyrazole Synthesis

The 1,3-diketone cyclocondensation with methylhydrazine favors the formation of the 1-methyl-4-substituted pyrazole due to electronic and steric effects. DFT calculations (B3LYP/6-31G*) indicate that the transition state for cyclization is stabilized by 8.3 kcal/mol when the methyl group occupies position 1.

Sulfonation Side Reactions

Competitive sulfonation at position 3 is minimized by using bulky bases like triethylamine, which sterically hinder undesired sites. Kinetic studies show a 12:1 selectivity for position 4 under optimized conditions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors for the cyclocondensation step, reducing reaction time from 8 hours to 25 minutes and improving yield to 85%.

Green Chemistry Approaches

Solvent-free mechanochemical grinding (ball milling) has been explored for the amination step, achieving 70% yield with minimal waste.

Analytical Validation

Spectroscopic Data:

  • IR (KBr): 3340 cm1^{-1} (N-H stretch), 1320 cm1^{-1} (S=O asym), 1145 cm1^{-1} (S=O sym).

  • 13C NMR^{13}\text{C NMR}: δ 44.2 (SO2_2CH3_3), 39.8 (N-CH3_3), 51.4 (CH2_2NH2_2).

Chromatographic Purity:

MethodPurity
HPLC (C18 column)99.2%
GC-MS98.7%

Chemical Reactions Analysis

Types of Reactions

1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyrazole-based methanamine hydrochlorides. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight Key Features/Applications
1-(4-Methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride* 4-Ms, 1-Me C₆H₁₂ClN₃O₂S 257.70† Potential sulfonamide-like bioactivity
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride 4-I, 1-Me C₅H₁₀Cl₂IN₃ 309.96 Heavy atom for crystallography
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride 3-CF₃, 1-Pyridin-3-yl C₁₀H₁₀ClF₃N₄ 278.66 High purity (>97%); biochemical use
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride Oxadiazole-pyridyl hybrid C₁₄H₁₃ClN₄O 288.74 Heterocyclic diversity for binding
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride Triazole-pyridyl hybrid C₈H₁₀ClN₅ 211.65 Dual heterocyclic pharmacophore

*Hypothetical molecular weight calculated based on structural analogs.
†Estimated using atomic masses (C:12.01, H:1.01, Cl:35.45, N:14.01, O:16.00, S:32.07).

Substituent-Driven Properties

  • Unlike the trifluoromethyl (CF₃) group in , Ms is less lipophilic but may improve solubility in polar solvents.
  • Heterocyclic Hybrids : Compounds like and incorporate oxadiazole or triazole rings, which enhance π-π stacking or metal coordination capabilities. The target compound lacks these features but retains simplicity for synthetic scalability.
  • Halogen vs. Sulfonyl : The iodo-substituted analog (309.96 g/mol) has a higher molecular weight due to iodine, which could be advantageous in X-ray crystallography (heavy atom effect) but may reduce metabolic stability compared to the lighter Ms group.

Biological Activity

1-(4-Methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's structure, characterized by a pyrazole ring substituted with a methanesulfonyl group and an amine, suggests various mechanisms of action that could be leveraged in therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C6H10N2O2S
Molecular Weight 174.22 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
  • Receptor Binding : It could bind to receptors that modulate cellular signaling pathways, influencing cellular responses to external stimuli.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing similar pyrazole structures have shown promising results against various cancer cell lines:

  • Cytotoxicity : In vitro studies demonstrated that derivatives of pyrazole exhibited cytotoxic effects on cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43–14.65 μM, indicating significant growth inhibition compared to non-cancerous cell lines .

Mechanistic Insights

Further investigations into the mechanism revealed that certain pyrazole derivatives can act as microtubule-destabilizing agents. For example, compounds derived from similar scaffolds were shown to inhibit microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cells through enhanced caspase activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameActivity TypeIC50 (μM)
This compoundAnticancerTBD
7d (similar structure)Microtubule destabilization20.0
PazopanibAnticancer0.3
RuxolitinibAnticancer0.5

Case Studies

In a recent case study focused on pyrazole derivatives, it was established that modifications on the pyrazole ring significantly affected biological activity. For instance:

  • Compound 7d : Demonstrated effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells at concentrations as low as 1 μM.
  • Compound 10c : Showed similar effects, enhancing caspase activity and causing morphological changes indicative of apoptosis at higher concentrations .

These findings suggest that structural modifications can lead to enhanced biological activities, making pyrazole derivatives a valuable area of research in drug development.

Q & A

Q. What are the standard synthetic routes for 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrazole core. Key steps include:

  • Sulfonylation : Introduction of the methanesulfonyl group at the 4-position of the pyrazole ring under anhydrous conditions using methanesulfonyl chloride and a base (e.g., triethylamine) .
  • Methylation : N-methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate in polar aprotic solvents like DMF .
  • Amine functionalization : Attachment of the methanamine group via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
    Purification often employs recrystallization from ethanol or methanol, validated by HPLC (>95% purity) .

Q. How is the compound structurally characterized in academic research?

Routine characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and amine protonation (δ ~8–9 ppm for NH3+_3^+) .
  • FTIR : Peaks at ~1150 cm1^{-1} (S=O stretching) and ~1600 cm1^{-1} (C=N pyrazole ring) .
  • Elemental analysis : Validation of C, H, N, and S content within ±0.3% of theoretical values .
    Single-crystal X-ray diffraction (SC-XRD) may be used for absolute configuration determination, though crystallization challenges are noted due to hygroscopicity .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrophilic hydrochloride salt and sulfonyl group. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Stable at room temperature in dry, dark conditions for >6 months. Degrades in acidic/basic media (pH <2 or >10) via hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity with biological targets?

  • Molecular docking : Used to simulate interactions with enzymes (e.g., kinases) or receptors. Pyrazole derivatives often show affinity for ATP-binding pockets due to aromatic stacking .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) indicate strong binding .
  • QSAR studies : Correlate structural features (e.g., sulfonyl electronegativity, amine pKa) with activity against targets like Plasmodium proteases .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values or efficacy may arise from:

  • Assay variability : Normalize data using positive controls (e.g., chloroquine for antimalarial assays) .
  • Salt form differences : Compare free base vs. hydrochloride activity; protonation can alter membrane permeability .
  • Metabolic interference : Use hepatic microsome assays to assess stability in vitro .
    Meta-analyses of dose-response curves and Hill coefficients are recommended to validate trends .

Q. How is the compound’s reactivity exploited in derivatization for SAR studies?

  • Amine group : Reacts with carbonyl reagents (e.g., aldehydes) to form Schiff bases, enhancing lipophilicity .
  • Sulfonyl group : Participates in nucleophilic substitutions (e.g., with amines or thiols) to modify electronic properties .
  • Pyrazole ring : Halogenation (e.g., bromine at C-3) or methylation alters steric effects and target selectivity .
    Derivatives are screened against disease-specific targets (e.g., Leishmania amastigotes) to map pharmacophore requirements .

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